molecular formula C9H8N2O2S B1492105 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098013-18-2

6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1492105
CAS RN: 2098013-18-2
M. Wt: 208.24 g/mol
InChI Key: MFNBEEVLYAVNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives is a topic of ongoing research. For example, Akbari et al. synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and evaluated its in vitro antibacterial and antifungal activities .


Molecular Structure Analysis

The molecular structure of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione comprises a pyrimidine ring attached to a thiophene ring via a methylene bridge. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Researchers have synthesized various derivatives of thieno[2,3-d]pyrimidine-2,4-diones to explore their structure-activity relationships (SARs), particularly as potent GnRH receptor antagonists. These studies have highlighted the importance of specific substituents for receptor binding activity, aiming to treat reproductive diseases (Guo et al., 2003).

Material Science Applications

The derivatives of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have shown promise in materials science, particularly in the development of charge transfer materials and as components in solar cells. Studies have demonstrated the tuning of electronic, photophysical, and charge transfer properties for applications in organic electronics and solar cells, highlighting their potential as efficient charge transfer materials (Irfan, 2014).

Antimicrobial and Anticancer Activities

Novel syntheses of pyrimidine derivatives have been explored for their antimicrobial and anticancer activities. These studies have led to the identification of compounds with promising activity against various pathogens and cancer cell lines, emphasizing the therapeutic potential of these derivatives in addressing significant health challenges (Aly et al., 2018).

Nonlinear Optical (NLO) Properties

Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has been conducted to explore their potential in nonlinear optics (NLO) fields. These studies have contributed to understanding the NLO properties and the structure–property relationship of these compounds, indicating their suitability for optoelectronic applications (Hussain et al., 2020).

Supramolecular Chemistry

Derivatives of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have been utilized in the design of supramolecular assemblies. These studies have focused on the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for constructing novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the versatility of these compounds in the development of complex molecular systems (Fonari et al., 2004).

Safety and Hazards

The safety and hazards associated with 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione are not well-documented in the literature. It is not intended for human or veterinary use and is used for research purposes only.

Future Directions

The future directions for research on 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the antimicrobial properties of pyrimidine derivatives , there may be potential for the development of new antimicrobial agents.

properties

IUPAC Name

6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNBEEVLYAVNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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